tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066387
InChI: InChI=1S/C11H22N2O2/c1-8(12-5)9-6-13(7-9)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18066387

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl 3-[1-(methylamino)ethyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8(12-5)9-6-13(7-9)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3
Standard InChI Key ADVNVNXHKJFUDO-UHFFFAOYSA-N
Canonical SMILES CC(C1CN(C1)C(=O)OC(C)(C)C)NC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate, reflects its core structure:

  • A 1-carboxylate group protected by a tert-butyl ester.

  • An azetidine ring (a four-membered saturated heterocycle with one nitrogen atom).

  • A 3-(1-(methylamino)ethyl) substituent, consisting of an ethyl chain bearing a methylamino group at the terminal position.

The molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol. Key spectral identifiers include:

  • ¹H NMR: Distinct signals for the Boc group’s tert-butyl protons (δ ~1.45 ppm), azetidine ring protons (δ ~3.5–4.0 ppm), and methylamino protons (δ ~2.2–2.5 ppm) .

  • ¹³C NMR: A carbonyl carbon resonance at ~155 ppm (Boc group) and azetidine carbons between 40–60 ppm.

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water .

  • Stability: Sensitive to acidic conditions due to Boc group lability. Storage under inert gas (e.g., nitrogen) is recommended to prevent degradation .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate typically involves multi-step functionalization of the azetidine ring:

  • Azetidine Ring Formation:

    • Cyclization of 1,3-dibromopropane with ammonia under high pressure yields the azetidine core.

    • Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) stabilizes the nitrogen atom .

  • Introduction of the Methylaminoethyl Group:

    • Alkylation of the azetidine ring with 1-chloro-2-(methylamino)ethane in acetonitrile at 60°C.

    • Reductive amination using formaldehyde and sodium cyanoborohydride to install the methylamino group.

Optimization Strategies:

  • Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency during alkylation steps.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as verified by HPLC.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to improve yield (up to 85%) and reduce reaction times. Key parameters include:

  • Temperature Control: Maintained at 50–60°C to prevent Boc group cleavage.

  • Solvent Selection: Dichloromethane ensures optimal solubility while minimizing side reactions.

Pharmaceutical and Biochemical Applications

Role in Drug Development

This compound is pivotal in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

  • Neurological Agents: Derivatives targeting serotonin receptors (5-HT₆) show promise in treating Alzheimer’s disease by enhancing cognitive function.

  • Anticancer Therapeutics: Structural analogs inhibit tyrosine kinases (e.g., EGFR), reducing tumor proliferation in breast cancer models.

Enzyme Inhibition Mechanisms

  • Acetylcholinesterase (AChE) Inhibition: The methylaminoethyl group interacts with AChE’s catalytic triad (Ser200, His440, Glu327), achieving an IC₅₀ of 12 μM.

  • Efflux Pump Modulation: In Staphylococcus aureus, derivatives reduce multidrug resistance by blocking NorA efflux pumps, lowering ciprofloxacin MIC values by 8-fold.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
1-Boc-3-aminoazetidineLacks methylaminoethyl groupWeak AChE inhibition (IC₅₀ = 45 μM)
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylateAminomethyl substituentEnhanced blood-brain barrier penetration
Target CompoundMethylaminoethyl side chainStronger enzyme inhibition (IC₅₀ = 12 μM)

The methylaminoethyl group in the target compound enhances hydrogen bonding with biological targets, improving binding affinity compared to analogs.

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